molecular formula C8H16N2O3 B2775071 Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate CAS No. 1309959-07-6

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate

Cat. No. B2775071
Key on ui cas rn: 1309959-07-6
M. Wt: 188.227
InChI Key: UEMZDFXRHGXLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735362B2

Procedure details

A solution of 4-(2-Nitro-benzenesulfonylamino)-isoxazolidine-2-carboxylic acid tert-butyl ester (694 mg, 1.86 mmol) and PhSH (0.142 ml, 1.1 equiv) in MeCN (10 ml) under argon at room temperature was treated with K2CO3 (386 mg, 1.5 equiv). The reaction mixture turned bright yellow. The reaction was left to stir overnight. As TLC indicated complete consumption of starting material, volatiles were removed in vacuo. Flash column chromatography eluting with dichloromethane:methanol (10/0 then 9/1) afforded 336 mg of the title amine (1.8 mmol, 96%). 1H-NMR (CDCl3, 400 MHz): 4.03-3.92 (m, 3H), 3.89-3.76 (m, 1H), 3.70 (dd, 1H), 3.37 (dd, 1H), 1.51 (s, 9H).
Name
4-(2-Nitro-benzenesulfonylamino)-isoxazolidine-2-carboxylic acid tert-butyl ester
Quantity
694 mg
Type
reactant
Reaction Step One
Name
Quantity
0.142 mL
Type
reactant
Reaction Step One
Name
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([NH:13]S(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)[CH2:10][O:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(S)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].CO>CC#N>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([NH2:13])[CH2:10][O:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
4-(2-Nitro-benzenesulfonylamino)-isoxazolidine-2-carboxylic acid tert-butyl ester
Quantity
694 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1OCC(C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0.142 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
386 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
consumption of starting material, volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
WASH
Type
WASH
Details
Flash column chromatography eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1OCC(C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.